molecular formula C26H22N4O4S B2355798 6-imino-7-[(4-methoxyphenyl)methyl]-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 615275-13-3

6-imino-7-[(4-methoxyphenyl)methyl]-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B2355798
CAS No.: 615275-13-3
M. Wt: 486.55
InChI Key: OHPRTYIFKULOJP-UHFFFAOYSA-N
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Description

2-imino-1-(4-methoxybenzyl)-3-tosyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one is a complex organic compound that belongs to the class of dipyridopyrimidines This compound is characterized by its unique structure, which includes a tosyl group, a methoxybenzyl group, and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-1-(4-methoxybenzyl)-3-tosyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Dipyridopyrimidine Core: The initial step involves the formation of the dipyridopyrimidine core through a cyclization reaction. This can be achieved by reacting appropriate pyridine derivatives under acidic or basic conditions.

    Introduction of the Tosyl Group: The tosyl group is introduced through a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.

    Addition of the Methoxybenzyl Group: The methoxybenzyl group is added via a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the dipyridopyrimidine core.

    Formation of the Imino Group: The imino group is introduced through a condensation reaction with an appropriate amine or imine precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-imino-1-(4-methoxybenzyl)-3-tosyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The tosyl and methoxybenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-imino-1-(4-methoxybenzyl)-3-tosyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-imino-1-(4-methoxybenzyl)-3-tosyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-imino-1-(4-methoxybenzyl)-3-tosyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one is unique due to the presence of the tosyl group, which imparts specific chemical properties and reactivity

Properties

IUPAC Name

6-imino-7-[(4-methoxyphenyl)methyl]-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4S/c1-17-6-12-20(13-7-17)35(32,33)22-15-21-25(28-23-5-3-4-14-29(23)26(21)31)30(24(22)27)16-18-8-10-19(34-2)11-9-18/h3-15,27H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPRTYIFKULOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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